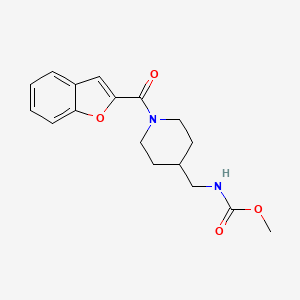

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”, piperidine derivatives are known to be important synthetic fragments for designing drugs . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters has been reported, which is a valuable transformation .Scientific Research Applications

Tissue Distribution and Excretion

One study investigated the tissue distribution and excretion patterns of a related compound, CDRI‐81/470, in rats. This anthelmintic agent, effective against both intestinal and systemic parasitism, demonstrated significant distribution across tissues and modes of excretion, highlighting its pharmacokinetic properties (Nagaraja et al., 2000).

Pharmacokinetics in Animals

Another research focused on the pharmacokinetics of CDRI compound 81/470 in calves, presenting its broad-spectrum anthelmintic efficacy and suggesting potential for human and veterinary use. This emphasizes the compound's utility in combating systemic and intestinal helminths (Nagaraja et al., 2004).

Metabolism and Excretion in Humans

The metabolism and excretion pathways of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, were detailed in a study. It provided insights into how such compounds are metabolized and eliminated from the human body, contributing to our understanding of their pharmacological profile (Renzulli et al., 2011).

Sigma Receptor Ligands

Research on sigma receptor ligands explored the synthesis and evaluation of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], revealing their high affinity and selectivity for sigma(1) receptors. This showcases the compound's potential in developing treatments for conditions associated with sigma receptors (Maier & Wünsch, 2002).

Anticholinesterase Activities

A study on the synthesis and anticholinesterase activities of novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine demonstrated potent inhibitory action against acetylcholinesterase and butyrylcholinesterase. This highlights the therapeutic potential of such compounds in treating diseases related to cholinesterase activity (Greig et al., 2007).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis and potential applications of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”.

properties

IUPAC Name |

methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWVACWRPIHMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)

![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)

![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)

![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)